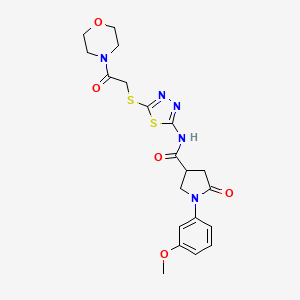
1-(3-methoxyphenyl)-N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Structure and Conformation Analysis
The molecular structure and conformation of a related compound, 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, have been explored through X-ray analysis and AM1 molecular orbital methods. This compound, which has potential as an antineoplastic agent, crystallizes in the monoclinic space group P2_1. The methoxyphenyl ring is essentially planar and is connected to an oxo-pyrrolidine moiety substituted with a carboxamide group via a sulfonyl group. A lattice water molecule is also present in the structure. The conformational analysis aligns well with the X-ray structure, except for a rotation around the C(oxo-pyrrolidine)-C(carboxamide) bond. In the solid state, the molecules form one-dimensional chains through intermolecular N-H...O hydrogen bonds .
Synthesis Analysis
The synthesis of a molecule with antiproliferative activity, 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, involves the condensation of 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with 4-morpholino-1H-indazol-3-amine. The latter is prepared from 2,6-difluorobenzonitrile by amination with morpholine and subsequent cyclization with hydrazine hydrate. The crystal structure of this compound has been determined, and it has shown significant inhibitory activity against some cancer cell lines .
Chemical Reactions Analysis
While the provided data does not detail specific chemical reactions for the compound , the synthesis process of the related compounds involves several chemical reactions, including amination, cyclization, and condensation. These reactions are crucial for creating the complex structures that exhibit biological activity, such as antiproliferative effects against cancer cell lines .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are inferred from their molecular structures and synthesis processes. The presence of a methoxy group and a carboxamide group suggests potential for hydrogen bonding and solubility in polar solvents. The crystalline nature of these compounds indicates a degree of stability and the potential for solid-state interactions, as seen in the one-dimensional chains formed through hydrogen bonds . The molecular weights and specific functional groups are critical for their biological activity, as seen in the antiproliferative properties of the synthesized compounds .
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Researchers have synthesized various novel heterocyclic compounds, including derivatives of benzodifuran, thiadiazole, and pyrrolidine, which have been evaluated for their pharmacological potentials such as COX inhibitors, showing significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These compounds' synthesis involves complex reactions, highlighting the chemical versatility and potential for developing new therapeutic agents.
Antimicrobial and Antitubercular Activities
Another area of application is in the antimicrobial and antitubercular domain, where synthesized derivatives have shown promising results against various pathogens. For instance, pyridine derivatives were found to possess moderate to strong aphidicidal activities, suggesting their utility as insecticides (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014). Similarly, compounds have been developed with significant antitubercular and antifungal activities, showcasing their potential in combating infectious diseases (Syed, Alagwadi Kallanagouda Ramappa, & Alegaon, 2013).
Enzyme Inhibitory and Anticancer Activities
Additionally, certain derivatives have been evaluated for their enzyme inhibitory activities, particularly against acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase, which are critical targets for treating neurodegenerative diseases and cancer. Some compounds have demonstrated potent inhibitory effects, suggesting their potential as therapeutic agents in treating such conditions (Cetin, Türkan, Bursal, & Murahari, 2021).
Development of Cardiotonic Agents
Research into cardiotonic agents has led to the synthesis of 2-phenylthiazolidine derivatives, which were tested for their cardiotonic activity. This research highlights the potential of these compounds in developing treatments for heart-related conditions (Nate, Sekine, Oda, Aoe, Nakai, Wada, Takeda, Yabana, & Nagao, 1987).
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-N-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O5S2/c1-29-15-4-2-3-14(10-15)25-11-13(9-16(25)26)18(28)21-19-22-23-20(32-19)31-12-17(27)24-5-7-30-8-6-24/h2-4,10,13H,5-9,11-12H2,1H3,(H,21,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJACPPNAGWBJKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

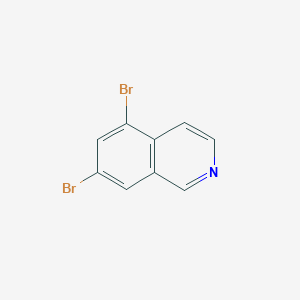
![2,4,5-trifluoro-3-methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2552743.png)

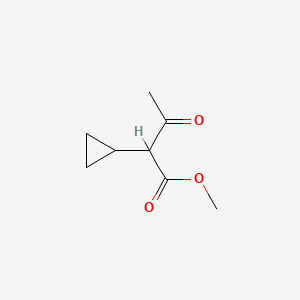
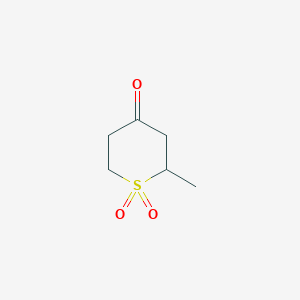
![2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2552754.png)
![7-chloro-5-[2-(4-methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1,5-benzothiazepin-4(5H)-one](/img/structure/B2552755.png)
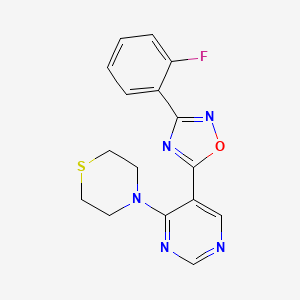
![3-(2,5-dimethylbenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2552758.png)
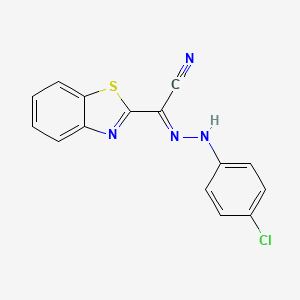
![4-{[(3'-fluorobiphenyl-4-yl)sulfonyl]amino}-N-isobutylbenzamide](/img/structure/B2552761.png)
![7-((4-ethylphenoxy)methyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2552762.png)

![8-(2-(diethylamino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2552765.png)